N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds containing oxadiazole rings and cyclopropyl groups typically involves strategies such as cycloaddition reactions, Claisen-Schmidt condensation, and other methods tailored to introduce these functional groups into the desired framework. For instance, cyclohexenone derivatives, which share structural similarities with the compound , have been synthesized through reactions of substituted chalcones with ethylacetoacetate, followed by the introduction of cyclopropane carboxamide groups via specific condensation reactions (Akbari & Shah, 2019). Additionally, oxadiazole derivatives have been synthesized from acetic acid, trimethoxybenzene, and benzoyl chlorides, indicating a versatile approach to incorporating the oxadiazole moiety into complex molecules (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a cyclopropyl ring, an oxadiazole ring, and a chromane backbone. The cyclopropyl and oxadiazole groups are known for their ring strain and electron-rich nature, respectively, which can significantly influence the reactivity and stability of the molecule. The chromane structure adds to the complexity and potential for interaction with biological targets due to its resemblance to natural bioactive compounds.
Chemical Reactions and Properties
Compounds with cyclopropyl and oxadiazole groups are involved in various chemical reactions, including cycloadditions, which are pivotal in the synthesis of heterocyclic compounds. The reactivity of these groups allows for the construction of complex molecular architectures through selective bond formation. For example, the synthesis of oxadiazole derivatives often involves reactions that form the characteristic ring structure, demonstrating the group's versatility in organic synthesis (McLaughlin et al., 2016).
Wissenschaftliche Forschungsanwendungen
Cyclopropyl Groups in Drug Design
Cyclopropyl-containing compounds are often explored for their potential in drug development due to their unique chemical stability and ability to interact with biological targets. For instance, the study on benzothiazole derivatives, including compounds with cyclopropanecarbonylamino motifs, highlights the exploration of these structures for potent antitumor agents. The derivative "2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide" showed remarkable in vivo tumor growth inhibition, indicating the cyclopropyl group's significance in medicinal chemistry (Yoshida et al., 2005).
Oxadiazole Moiety in Chemical Synthesis
Oxadiazoles, such as 1,3,4-oxadiazoles, are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis and evaluation of 1,3,4-oxadiazole derivatives provide a foundation for developing new therapeutic agents. For example, derivatives have been evaluated for their tuberculostatic activity, showcasing the potential of oxadiazole rings in addressing bacterial infections (Foks et al., 2004).
Carboxamide Functionality in Biological Activity
Carboxamides play a crucial role in drug molecules, affecting their binding affinity and pharmacokinetic profiles. Research on carboxamide derivatives, including their synthesis and biological evaluation, often focuses on identifying compounds with significant biological activities. The exploration of carbazole conjugates featuring carboxamide groups, for instance, has led to the identification of compounds with notable antibacterial, antifungal, and anticancer activities (Sharma et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-21(9-8-16-19-17(24-20-16)12-6-7-12)18(22)14-10-13-4-2-3-5-15(13)23-11-14/h2-5,12,14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYIKUPQGZSNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NOC(=N1)C2CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.